N-phenyl-3,4,5,6-tetrahydro-2H-azepin-7-amine
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Overview
Description
N-PHENYL-4,5,6,7-TETRAHYDRO-3H-AZEPIN-2-AMINE is a heterocyclic compound that features a seven-membered ring with nitrogen and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-PHENYL-4,5,6,7-TETRAHYDRO-3H-AZEPIN-2-AMINE typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the intermediate hydrazone, which then undergoes cyclization to yield the desired azepine derivative .
Industrial Production Methods
Industrial production methods for N-PHENYL-4,5,6,7-TETRAHYDRO-3H-AZEPIN-2-AMINE often involve large-scale batch reactions using similar synthetic routes as described above. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-PHENYL-4,5,6,7-TETRAHYDRO-3H-AZEPIN-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce fully saturated azepine derivatives .
Scientific Research Applications
N-PHENYL-4,5,6,7-TETRAHYDRO-3H-AZEPIN-2-AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-PHENYL-4,5,6,7-TETRAHYDRO-3H-AZEPIN-2-AMINE involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azepine derivatives such as 2-phenyl-4,5,6,7-tetrahydro-1H-indoles and 4,5,6,7-tetrahydroindol-4-ones .
Uniqueness
N-PHENYL-4,5,6,7-TETRAHYDRO-3H-AZEPIN-2-AMINE is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16N2 |
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Molecular Weight |
188.27 g/mol |
IUPAC Name |
N-phenyl-3,4,5,6-tetrahydro-2H-azepin-7-amine |
InChI |
InChI=1S/C12H16N2/c1-3-7-11(8-4-1)14-12-9-5-2-6-10-13-12/h1,3-4,7-8H,2,5-6,9-10H2,(H,13,14) |
InChI Key |
ILQXDAKQIIOZDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NCC1)NC2=CC=CC=C2 |
Origin of Product |
United States |
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